1H-Benzo[d]imidazole-5,6-diamine dihydrochloride
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Description
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H10Cl2N4 and its molecular weight is 221.085. The purity is usually 95%.
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Mechanism of Action
Target of Action
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride, also known as 5,6-DIAMINOBENZIMIDAZOLE DIHYDROCHLORIDE, has been found to target key kinases such as EGFR, HER2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. For instance, it has been found to inhibit the activity of EGFR, HER2, and CDK2 . This inhibition can lead to a disruption in the normal functioning of these kinases, affecting the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of these kinases by this compound can affect various biochemical pathways. For instance, the inhibition of EGFR and HER2 can disrupt the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Similarly, the inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption, indicating good oral bioavailability . It is also a substrate for P-glycoprotein, a protein that can pump various compounds out of cells, affecting their distribution in the body .
Result of Action
The inhibition of key kinases by this compound can lead to various molecular and cellular effects. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This can lead to a reduction in the growth and proliferation of these cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body. Additionally, the presence of other drugs can affect its action, as they can compete for the same targets or affect its metabolism .
Biological Activity
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₈H₉Cl₂N₅
- Molecular Weight : 221.09 g/mol
- CAS Number : 90000-54-7
The compound features two amino groups, which enhance its polarity and solubility in aqueous environments, making it a suitable candidate for various biological assays and therapeutic applications .
This compound exhibits several mechanisms of action, primarily through its interactions with biological targets:
- Inhibition of Kinases : Preliminary studies indicate that this compound can effectively inhibit specific kinase enzymes, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced cell growth in cancerous cells .
- Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound induces cell cycle arrest at the G1 phase in HepG2 liver cancer cells. Flow cytometry analysis revealed an increase in G0-G1 phase cells from 52.39% to 72.13%, while the S phase decreased from 34.77% to 25.19%, indicating a significant impact on cell cycle progression .
- Apoptosis Induction : The compound also promotes apoptosis in treated cells. Flow cytometry results indicated an increase in both early and late apoptotic cells, suggesting that the compound activates apoptotic signaling pathways .
Anticancer Activity
Research has shown that this compound possesses notable anticancer properties:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.4 to over 100 μM depending on the specific cell type tested .
- Selectivity Index : In studies involving lymphoma and leukemia cells, the selectivity index was particularly high, indicating a preference for targeting malignant cells over normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : It showed activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity. The structure–activity relationship (SAR) analysis suggests that modifications to the benzimidazole core can enhance antimicrobial efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
IUPAC Name |
1H-benzimidazole-5,6-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,8-9H2,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWEVKPPVSJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.